Dicyanonickel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nickel Cyanide is an apple-green powder or a green crystalline solid . It is insoluble in water and is toxic by inhalation and ingestion . It is also known to be carcinogenic .

Synthesis Analysis

Nickel Cyanide can be synthesized by treating a soluble nickel salt, such as nickel chloride or nickel sulfate, with potassium cyanide solution . Another method involves heating iron-nickel tertracyanide powder (FeNi(CN)4·3H2O) in air at 400 °C for only 5 minutes .Molecular Structure Analysis

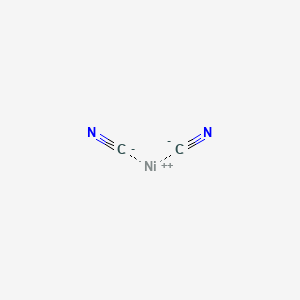

The molecular formula of Nickel Cyanide is C2N2Ni . Its average mass is 110.728 Da and its monoisotopic mass is 109.941498 Da .Chemical Reactions Analysis

Nickel Cyanide dissolves in potassium cyanide solution to produce a yellowish solution containing potassium tetracyanonickelate . It will react with dimethylglyoxime (dmgH2) and produce hydrogen cyanide . It also forms clathrate compounds in the presence of ammonia .Physical and Chemical Properties Analysis

Nickel Cyanide is thermally unstable and easily oxidized . It is weakly basic and liberates flammable and lethally poisonous hydrogen cyanide gas on contact with acids or acid fumes . It undergoes violent reactions with fluorine, hypochlorites, nitric acid, nitrates, nitrites .作用機序

The cyanide ion, CN-, binds to the iron atom in cytochrome C oxidase in the mitochondria of cells . It acts as an irreversible enzyme inhibitor, preventing cytochrome C oxidase from doing its job, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Safety and Hazards

Nickel Cyanide is highly toxic and poses serious health risks. It is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It also causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

将来の方向性

特性

CAS番号 |

557-19-7 |

|---|---|

分子式 |

C2N2Ni |

分子量 |

110.73 g/mol |

IUPAC名 |

nickel(2+);dicyanide |

InChI |

InChI=1S/2CN.Ni/c2*1-2;/q2*-1;+2 |

InChIキー |

NLEUXPOVZGDKJI-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[Ni+2] |

正規SMILES |

[C-]#N.[C-]#N.[Ni+2] |

沸点 |

Decomposes. (USCG, 1999) |

Color/Form |

YELLOW-BROWN Brownish-yellow crystals |

密度 |

2.4 at 77 °F (USCG, 1999) - Denser than water; will sink 2.393 g/cu cm |

引火点 |

Not Applicable. Not flammable. (USCG, 1999) |

melting_point |

>200 °C |

| 557-19-7 | |

物理的記述 |

Nickel cyanide is an apple-green powder or a green crystalline solid. Insoluble in water. Toxic by inhalation and by ingestion. Carcinogenic. Produces toxic oxides of nitrogen in fires. Brownish-yellow crystals; [HSDB] Tetrahydrate: apple-green solid; Insoluble in water; [Merck Index] |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

溶解性 |

Apple-green powder. Insol in water. Slightly soluble in dil acids, freely in alkali cyanides, in ammonia, and in ammonium carbonate. /Tetrahydrate/ SLIGHTLY SOL IN DILUTE ACIDS /NICKEL CYANIDE TETRAHYDRATE/ INSOL IN COLD OR HOT WATER Insoluble in water Soluble in aqueous alkali cyanides as well as in other bases, including ammonium hydroxide and alkali metal hydroxides. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。